N-cyclohexyl-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of triazolothiadiazine derivatives, including N-cyclohexyl-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide, has been a topic of interest. Various synthetic methods have been explored, and recent approaches have focused on the cycloconsensation of appropriate precursors .
Molecular Structure Analysis
The molecular formula of this compound is C17H20N6O3. It has an average mass of approximately 449.549 Da and a monoisotopic mass of approximately 449.253937 Da .
Scientific Research Applications
Synthesis and Insecticidal Assessment
A study described the synthesis of various heterocycles, including triazolo[4,3-a]pyrazine derivatives, and their assessment as insecticidal agents against Spodoptera littoralis, demonstrating potential applications in agricultural pest control (Fadda et al., 2017).
Anticancer and Antimicrobial Activities
Research into antipyrine-based heterocycles, which may include triazolo[4,3-a]pyrazine derivatives, has shown that some compounds possess significant anticancer and antimicrobial activities, indicating their potential for developing new therapeutic agents (Riyadh et al., 2013).
Coordination Complexes and Antioxidant Activity
A study on pyrazole-acetamide derivatives, related to the chemical structure , explored the synthesis of Co(II) and Cu(II) coordination complexes. These complexes displayed significant antioxidant activity, suggesting potential applications in oxidative stress-related conditions (Chkirate et al., 2019).
Novel Synthesis Methods
Research has also focused on developing novel synthesis methods for triazolo[4,3-a]pyrazine derivatives, demonstrating the ongoing interest in exploring and expanding the chemical and pharmacological properties of such compounds (Lee et al., 1989).
Heterocyclic Compound Synthesis
The reactivity of 5-amino-1H-1,2,4-triazolylcarbothiohydrazides with β- and γ-oxo-esters has been studied to synthesize new heterocyclic compounds, including triazolo[4,3-a]pyrazine derivatives. This research contributes to the development of novel heterocyclic compounds with potential pharmaceutical applications (Reiter et al., 1993).
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been shown to intercalate dna
Mode of Action
Similar compounds, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been shown to intercalate dna . DNA intercalation involves the insertion of molecules between the planar bases of DNA. This can disrupt the DNA structure and interfere with processes such as replication and transcription, which can lead to cell death .
Biochemical Pathways
DNA intercalation can disrupt DNA replication and transcription, affecting the synthesis of proteins and other molecules essential for cell function .
Result of Action
If the compound does intercalate dna, it could potentially lead to cell death due to disruption of essential cellular processes such as dna replication and transcription .
Future Directions
Properties
IUPAC Name |
N-cyclohexyl-2-(8-morpholin-4-yl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O3/c24-14(19-13-4-2-1-3-5-13)12-23-17(25)22-7-6-18-15(16(22)20-23)21-8-10-26-11-9-21/h6-7,13H,1-5,8-12H2,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKAFIUSXPCRPHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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